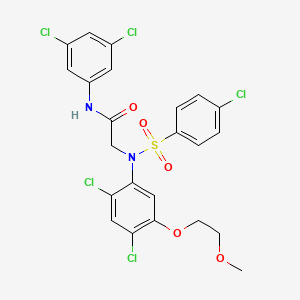

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide

Description

“2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide” is a complex organic compound that features multiple functional groups, including sulfonyl, chloro, methoxyethoxy, and acetamide groups

Properties

IUPAC Name |

2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl5N2O5S/c1-34-6-7-35-22-12-21(19(27)11-20(22)28)30(36(32,33)18-4-2-14(24)3-5-18)13-23(31)29-17-9-15(25)8-16(26)10-17/h2-5,8-12H,6-7,13H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNOGJYBETUYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl5N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenylsulfonyl chloride and 2,4-dichloro-5-(2-methoxyethoxy)aniline. These intermediates are then reacted under specific conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or acetonitrile, catalysts such as triethylamine, and temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle hazardous reagents. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

“2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

Anticancer Research

The compound has shown promise in anticancer applications due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can significantly reduce cell viability in various cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the activation of apoptotic pathways, which are crucial for eliminating malignant cells.

Case Study: Breast Cancer Cell Lines

A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a notable decrease in cell viability compared to untreated controls. This effect was attributed to the compound's capability to trigger apoptosis through specific signaling pathways .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties against a range of bacterial strains. Its effectiveness has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observed Effects |

|---|---|---|

| Staphylococcus aureus | X µg/mL | Inhibition of bacterial growth |

| Escherichia coli | Y µg/mL | Inhibition of bacterial growth |

Note: Specific MIC values are subject to experimental conditions and require further validation.

Anti-inflammatory Research

The compound has also been investigated for its anti-inflammatory effects. Preliminary findings suggest that it may modulate inflammatory pathways, which could provide therapeutic benefits in treating inflammatory diseases.

Case Study: Inflammatory Pathways

In vitro studies have indicated that the compound can influence cytokine production and reduce inflammation markers in cell cultures, demonstrating its potential role in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of “2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide” depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide” include other sulfonyl-containing amides and chlorinated aromatic compounds. Examples include:

- N-(4-chlorophenylsulfonyl)-2,4-dichloroaniline

- 2,4-dichloro-5-(2-methoxyethoxy)aniline

- N-(3,5-dichlorophenyl)acetamide

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Biological Activity

The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(3,5-dichlorophenyl)acetamide , with CAS number 338961-40-3, is a complex organic molecule known for its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

- Molecular Formula : C21H16Cl4N2O4S

- Molar Mass : 534.24 g/mol

- Structure : The compound features a sulfonamide group, dichloro and methoxy substituents that contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this sulfonamide derivative. For instance, a series of synthesized compounds bearing pharmacologically significant moieties demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . Although specific data on the target compound is limited, the structural similarities suggest potential efficacy against bacterial strains.

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, studies on related sulfonamide derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism often involves interference with cellular signaling pathways critical for cancer cell survival.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Sulfonamide groups are known to inhibit various enzymes, particularly carbonic anhydrase and urease. Studies indicate that similar compounds exhibit strong inhibitory activity against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases . This property could be beneficial in developing treatments for conditions like Alzheimer's disease.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Mechanisms :

- Enzyme Binding Studies :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step protocols, such as coupling chloroacetylated intermediates with substituted phenylamines under basic conditions. For example, potassium carbonate in DMF is used to facilitate nucleophilic substitution reactions, followed by TLC monitoring to track progress . Intermediates are characterized via IR spectroscopy (e.g., carbonyl stretches at ~1667 cm⁻¹) and ¹H NMR (e.g., methoxy peaks at δ 3.8 ppm and aromatic protons at δ 6.9–7.5 ppm). Elemental analysis (C, H, N) and mass spectrometry (e.g., m/z 430.2 [M+1]) are critical for confirming molecular composition .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To resolve aromatic proton environments (e.g., substituent-dependent splitting patterns) and confirm methoxy/acetamide groups .

- IR Spectroscopy : Identification of functional groups like sulfonamide (S=O stretches ~1350–1150 cm⁻¹) and carbonyl (C=O ~1667 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Statistical Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, elevated temperatures (80–100°C) may enhance coupling efficiency in DMF .

- In Silico Reaction Path Screening : Computational tools (e.g., quantum chemical calculations) predict favorable pathways and transition states, reducing trial-and-error experimentation .

- Purity Monitoring : Real-time TLC or HPLC ensures intermediates are free from side products like unreacted sulfonyl chlorides .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

Contradictions may arise from:

- Purity Discrepancies : Re-synthesize the compound under controlled conditions (e.g., recrystallization in ethanol) and validate purity via HPLC (>95%) .

- Assay Variability : Standardize in vitro models (e.g., consistent cell lines, incubation times) and include positive controls (e.g., reference inhibitors) .

- Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis to calculate robust IC₅₀ values .

Advanced: What computational methods are effective for predicting and designing derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Screen against target proteins (e.g., kinases) to identify critical binding interactions (e.g., sulfonamide interactions with ATP-binding pockets) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to prioritize derivatives .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to predict binding affinity .

Basic: What are common impurities formed during synthesis, and how can they be mitigated?

Answer:

- Unreacted Sulfonyl Chlorides : Detectable via IR (S=O stretches) and removed by aqueous washes .

- Oxidative Byproducts : Use inert atmospheres (N₂/Ar) to prevent degradation of methoxyethoxy groups .

- Diastereomeric Mixtures : Chiral HPLC or recrystallization in polar solvents (e.g., methanol) resolves enantiomers .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and compare bioactivity .

- Pharmacophore Mapping : Identify essential moieties (e.g., sulfonamide, dichlorophenyl) using 3D alignment tools .

- Biological Profiling : Test derivatives against panels of related targets (e.g., kinase isoforms) to assess selectivity .

Basic: What in vitro models are appropriate for initial bioactivity testing of this compound?

Answer:

- Enzyme Inhibition Assays : Measure activity against targets like carbonic anhydrase or tyrosine kinases using fluorogenic substrates .

- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HepG2) with MTT or resazurin-based protocols .

- Membrane Permeability : Caco-2 monolayers assess intestinal absorption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.